molecular formula C12H19N3O B6283621 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1375235-39-4

1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane

Cat. No.: B6283621
CAS No.: 1375235-39-4
M. Wt: 221.3
InChI Key:
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Description

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a complex organic compound featuring a unique spirocyclic structure. The compound contains an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the azaspiro moiety adds to its structural complexity and potential for various chemical reactions.

Preparation Methods

The synthesis of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include NaOH, DMSO, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its spirocyclic structure, which adds to its chemical diversity and potential for novel applications.

Properties

CAS No.

1375235-39-4

Molecular Formula

C12H19N3O

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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